

# Toxicological Profile of Prothioconazole and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name:       | Prothioconazole |           |  |  |  |
| Cat. No.:            | B1679736        | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Prothioconazole, a broad-spectrum triazolinthione fungicide, is widely used in agriculture. Its toxicological profile, along with that of its principal and more toxic metabolite, prothioconazole-desthio, is of significant interest to researchers, toxicologists, and regulatory bodies. This technical guide provides a comprehensive overview of the current toxicological data on prothioconazole and its metabolites. It includes a summary of quantitative toxicity data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and experimental workflows. The primary mechanism of fungicidal action for prothioconazole is the inhibition of sterol biosynthesis in fungi, specifically the enzyme CYP51.[1] In mammals, toxicological studies have identified the liver, kidney, and endocrine system as primary target organs.[2][3][4] Notably, prothioconazole-desthio generally exhibits greater toxicity than the parent compound.[3][5] This guide aims to serve as a thorough resource for professionals involved in the risk assessment and further investigation of these compounds.

### Introduction

**Prothioconazole** (IUPAC name: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione) is a systemic fungicide used to control a wide range of fungal diseases in various crops.[6] Upon application, **prothioconazole** can be metabolized in plants, animals, and the environment, with **prothioconazole**-desthio being a



major and toxicologically significant metabolite.[3][5] Understanding the complete toxicological profile of both the parent compound and its metabolites is crucial for a comprehensive human health and environmental risk assessment.

# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that **prothioconazole** is rapidly and extensively absorbed from the gastrointestinal tract following oral administration.[6][7] Peak plasma concentrations are typically reached within 0.16 to 1.00 hours.[8] The compound is widely distributed throughout the body, with no significant tendency to accumulate.[7][9]

The primary routes of metabolism involve desulfuration to form **prothioconazole**-desthio and hydroxylation of the phenyl group, followed by conjugation with glucuronic acid.[1] The major metabolite found in animals is **prothioconazole**-S-glucuronide.[1] Excretion occurs predominantly via the biliary route.[2]

## **Toxicological Profile of Prothioconazole**

**Prothioconazole** generally exhibits low acute toxicity.[6][10] However, repeated exposure can lead to adverse effects, primarily targeting the liver and kidneys.[2][4]

### **Acute Toxicity**

The acute toxicity of **prothioconazole** is low across various routes of exposure.

Table 1: Acute Toxicity of **Prothioconazole** 



| Study Type                | Species    | Route      | LD50 / LC50           | Toxicity<br>Category | Reference |
|---------------------------|------------|------------|-----------------------|----------------------|-----------|
| Acute Oral                | Rat        | Oral       | > 6200 mg/kg<br>bw    | IV                   | [10][11]  |
| Acute Dermal              | Rat        | Dermal     | > 2000 mg/kg<br>bw    | IV                   | [10][11]  |
| Acute<br>Inhalation       | Rat        | Inhalation | > 4.99 mg/L<br>(4-hr) | IV                   | [10][11]  |
| Primary Eye<br>Irritation | Rabbit     | Ocular     | Not an irritant       | -                    | [11]      |
| Dermal<br>Sensitization   | Guinea Pig | Dermal     | Not a<br>sensitizer   | -                    | [6]       |

### **Subchronic and Chronic Toxicity & Carcinogenicity**

Long-term exposure studies have identified the liver and kidneys as the primary target organs for **prothioconazole** toxicity.[2][4] Effects observed include increased organ weights, and histopathological changes such as hepatocyte hypertrophy and chronic nephropathy.[2] **Prothioconazole** is not considered to be carcinogenic in rodents.[2][3]

Table 2: Subchronic and Chronic Toxicity of Prothioconazole

| Study<br>Duration | Species | NOAEL               | LOAEL              | Target<br>Organs | Reference |
|-------------------|---------|---------------------|--------------------|------------------|-----------|
| 90-day            | Dog     | 5 mg/kg<br>bw/day   | -                  | Liver, Kidney    | [2]       |
| 1-year            | Dog     | 3.6 mg/kg<br>bw/day | -                  | Liver, Kidney    | [2]       |
| 2-year            | Rat     | 5 mg/kg<br>bw/day   | 50 mg/kg<br>bw/day | Liver, Kidney    | [2]       |



### Genotoxicity

**Prothioconazole** has been tested in a range of in vitro and in vivo genotoxicity assays and is considered unlikely to be genotoxic.[2][10] While some in vitro tests showed equivocal or slightly positive results, these were not confirmed in in vivo studies.[10]

### **Reproductive and Developmental Toxicity**

**Prothioconazole** is not considered a primary reproductive toxicant.[10] Developmental toxicity studies in rats and rabbits have shown effects such as skeletal variations, but typically at doses that also cause maternal toxicity.[2][11]

Table 3: Reproductive and Developmental Toxicity of Prothioconazole



| Study Type         | Species | NOAEL<br>(Maternal) | NOAEL<br>(Developme<br>ntal) | Key<br>Findings                                                                                                                               | Reference |
|--------------------|---------|---------------------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Two-<br>generation | Rat     | 9.7 mg/kg<br>bw/day | 95.6 mg/kg<br>bw/day         | Not a primary reproductive toxicant.                                                                                                          | [10]      |
| Development<br>al  | Rat     | 80 mg/kg<br>bw/day  | 80 mg/kg<br>bw/day           | Increased urination, water consumption, and decreased body weight gain in dams at higher doses. Skeletal variations observed at higher doses. | [2][11]   |
| Development<br>al  | Rabbit  | 80 mg/kg<br>bw/day  | 80 mg/kg<br>bw/day           | Fetotoxic effects secondary to maternal toxicity at higher doses.                                                                             | [2]       |

### **Neurotoxicity**

Acute neurotoxicity studies with **prothioconazole** did not show significant neurotoxic effects.[2] A 13-week neurotoxicity study in rats identified reduced motor/locomotor activity at higher doses.[2]

## **Toxicological Profile of Prothioconazole Metabolites**



The most toxicologically relevant metabolite of **prothioconazole** is **prothioconazole**-desthio. [6] Other metabolites, such as **prothioconazole**-S-methyl, have also been considered in risk assessments.[12]

### Prothioconazole-desthio

Prothioconazole-desthio is generally more toxic than the parent compound.[3][5]

Table 4: Acute Toxicity of Prothioconazole-desthio

| Study Type | Species | Route | LD50              | Key<br>Observatio<br>ns                                                                   | Reference |
|------------|---------|-------|-------------------|-------------------------------------------------------------------------------------------|-----------|
| Acute Oral | Rat     | Oral  | ~2200 mg/kg<br>bw | Delayed mortality (4- 13 days). Apathy, piloerection, labored breathing, staggering gait. | [6]       |
| Acute Oral | Mouse   | Oral  | ~2200 mg/kg<br>bw | Delayed<br>mortality (1-4<br>days). Similar<br>clinical signs<br>as in rats.              | [6]       |

Similar to the parent compound, the liver is a primary target organ for **prothioconazole**-desthio.[6][13] It is not considered carcinogenic in rodents.[6]

Table 5: Chronic Toxicity of Prothioconazole-desthio



| Study<br>Duration | Species | NOAEL               | LOAEL                | Target<br>Organs | Reference |
|-------------------|---------|---------------------|----------------------|------------------|-----------|
| 2-year            | Rat     | 1.1 mg/kg<br>bw/day | 8.0 mg/kg<br>bw/day  | Liver, Ovary     | [6]       |
| 18-month          | Mouse   | 3.1 mg/kg<br>bw/day | 12.8 mg/kg<br>bw/day | Liver            | [6]       |

**Prothioconazole**-desthio has been tested in a comprehensive set of in vitro and in vivo assays and was found to be non-genotoxic.[6]

**Prothioconazole**-desthio has shown developmental effects, including an increased incidence of cleft palate in rats and rabbits at high doses.[5][6]

Table 6: Developmental Toxicity of Prothioconazole-desthio

| Study Type        | Species | NOAEL<br>(Maternal) | NOAEL<br>(Developme<br>ntal) | Key<br>Findings                                          | Reference |
|-------------------|---------|---------------------|------------------------------|----------------------------------------------------------|-----------|
| Development<br>al | Rat     | 30 mg/kg<br>bw/day  | 10 mg/kg<br>bw/day           | Increased incidence of cleft palate at 100 mg/kg bw/day. | [6]       |
| Development<br>al | Rabbit  | -                   | 10 mg/kg<br>bw/day           | Increased incidence of cleft palate at 50 mg/kg bw/day.  | [6]       |

# Mechanism of Action and Signaling Pathways Fungicidal Mode of Action



The primary mode of action of **prothioconazole** as a fungicide is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[1][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.



Click to download full resolution via product page

Caption: Fungicidal mechanism of **prothioconazole** via CYP51 inhibition.

## **Mammalian Toxicity Pathways**

In mammals, **prothioconazole** and its metabolites can interact with various biological pathways, leading to the observed toxicities.

**Prothioconazole** and its metabolites have been investigated for their potential to disrupt the endocrine system. Studies suggest interactions with estrogen and thyroid hormone receptors. [14][15] Additionally, activation of the aryl hydrocarbon receptor (AhR) has been implicated in reproductive disorders.[16]





Click to download full resolution via product page

Caption: Potential endocrine disruption pathways of **prothioconazole**.

Exposure to **prothioconazole** and **prothioconazole**-desthio has been shown to induce hepatic metabolism disorders and oxidative stress in mice.[13][17] This involves alterations in carbohydrate, lipid, and amino acid metabolism.[13]





Click to download full resolution via product page

Caption: Prothioconazole-induced hepatotoxicity workflow.

### **Experimental Protocols**

Detailed experimental protocols are essential for the replication and validation of toxicological studies. The following sections outline the methodologies for key experiments cited in this guide, based on standard guidelines such as those from the Organisation for Economic Cooperation and Development (OECD).

#### **Acute Oral Toxicity (as per OECD Guideline 423)**

- Test System: Wistar rats, typically nulliparous and non-pregnant females.
- Housing: Housed in environmentally controlled conditions with a 12-hour light/dark cycle.
- Dosing: A single oral dose is administered via gavage. The starting dose is selected from one
  of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
- Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for up to 14 days post-dosing.



• Endpoint: The LD50 is determined based on the number of mortalities at the different dose levels. A gross necropsy is performed on all animals at the end of the study.

# Two-Generation Reproductive Toxicity Study (as per OECD Guideline 416)

- Test System: Sprague-Dawley rats.
- Administration: The test substance is administered in the diet to parental (P) generation animals for a pre-mating period of at least 10 weeks. Administration continues through mating, gestation, and lactation.
- Mating: P generation animals are mated to produce the F1 generation. Selected F1 offspring are then mated to produce the F2 generation.
- Endpoints: Observations include effects on reproductive performance (e.g., fertility, gestation length, litter size), offspring viability, growth, and development. Gross and microscopic pathology is performed on P and F1 adults.
- Data Analysis: Reproductive and offspring parameters are statistically analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL) for parental, reproductive, and offspring toxicity.

# In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

- Cell Lines: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes.
- Exposure: Cells are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., S9 mix), for a short duration (e.g., 3-6 hours).
- Harvest: After exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid), harvested, and slides are prepared for microscopic examination.
- Analysis: Metaphase cells are analyzed for chromosomal aberrations (structural and numerical).



• Endpoint: The frequency of aberrant cells is determined and compared to concurrent negative and positive controls to assess the clastogenic potential of the substance.



Click to download full resolution via product page

Caption: Simplified workflows for key toxicological assays.

### Conclusion

The toxicological profile of **prothioconazole** is characterized by low acute toxicity but with the liver and kidneys as target organs upon repeated exposure. Its primary metabolite,



prothioconazole-desthio, is of greater toxicological concern, generally exhibiting lower NOAELs in various studies. Neither compound is considered to be carcinogenic or genotoxic. Developmental effects have been observed for both, particularly for prothioconazole-desthio, at high doses. The fungicidal activity is well-understood to be due to the inhibition of CYP51. In mammals, potential endocrine-disrupting activities and the induction of hepatic oxidative stress are key areas of ongoing research. This guide provides a consolidated resource of the current toxicological knowledge on prothioconazole and its metabolites to aid in future research and risk assessment endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Prothioconazole Wikipedia [en.wikipedia.org]
- 2. Peer review of the pesticide risk assessment of the active substance prothioconazole -PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Federal Register :: Prothioconazole; Pesticide Tolerance [federalregister.gov]
- 5. Frontiers | Health risk assessment following exposure of operators to backpack-sprayed prothioconazole and its major metabolite in wheat fields in China [frontiersin.org]
- 6. fao.org [fao.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Prothioconazole | C14H15Cl2N3OS | CID 6451142 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Toxicokinetics and tissue distribution of prothioconazole in male adult Sprague-Dawley rats following a single oral administration PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. bayer.com [bayer.com]



- 13. Exposure to the fungicide prothioconazole and its metabolite prothioconazole-desthio induced hepatic metabolism disorder and oxidative stress in mice [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective endocrine-disrupting effects of the chiral triazole fungicide prothioconazole and its chiral metabolite PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Widening the Lens on Prothioconazole and Its Metabolite Prothioconazole-Desthio: Aryl Hydrocarbon Receptor-Mediated Reproductive Disorders through in Vivo, in Vitro, and in Silico Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of exposure to prothioconazole and its metabolite prothioconazole-desthio on oxidative stress and metabolic profiles of liver and kidney tissues in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Prothioconazole and Its Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679736#toxicological-profile-of-prothioconazole-and-its-metabolites]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing